tert-Butyl 2-oxo-4-phenyl-3-((triethylsilyl)oxy)azetidine-1-carboxylate
Description
tert-Butyl 2-oxo-4-phenyl-3-((triethylsilyl)oxy)azetidine-1-carboxylate (CAS: 149198-47-0) is a β-lactam (azetidinone) derivative with a molecular formula of C₂₀H₃₁NO₄Si and a molecular weight of 377.56 g/mol . Its structure features a tert-butyloxycarbonyl (Boc) protecting group, a phenyl substituent at the 4-position, and a triethylsilyl (TES) ether at the 3-position of the azetidine ring . The stereochemistry is specified as (3R,4S) in commercial sources , which may influence its reactivity and biological interactions. This compound is primarily used as a synthetic intermediate in pharmaceuticals and organic chemistry due to its stability and versatility in further functionalization .
Properties
IUPAC Name |
tert-butyl 2-oxo-4-phenyl-3-triethylsilyloxyazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO4Si/c1-7-26(8-2,9-3)25-17-16(15-13-11-10-12-14-15)21(18(17)22)19(23)24-20(4,5)6/h10-14,16-17H,7-9H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTDXUKSFSMGCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1C(N(C1=O)C(=O)OC(C)(C)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Strategy:
The synthetic route is based on the nucleophilic cyclization of amino acids or amino alcohol derivatives, followed by protection and functionalization steps. The process is optimized to preserve stereochemistry, particularly the (3R,4S) configuration.
Detailed Preparation Methods
Synthesis of the Azetidinone Core
The core azetidinone ring can be synthesized via intramolecular cyclization of β-amino alcohols or related precursors:
- Starting Material : A phenyl-substituted β-amino alcohol or β-ketoester derivative.
- Reaction Conditions : Cyclization is typically achieved under acidic or basic conditions , often employing dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) , which facilitate ring closure through intramolecular nucleophilic attack.
Phenyl-β-amino alcohol + dehydrating agent → Azetidinone ring formation
This process is supported by literature reports indicating that β-amino acids or their derivatives can cyclize to form azetidinones under controlled conditions.
Introduction of the Triethylsilyl (TES) Group
The TES group is introduced at the 3-position via silylation of the hydroxyl group :
- Reagents : Triethylchlorosilane (TESCl) or triethylsilyl triflate (TESOTf).
- Conditions : The reaction is performed in the presence of a base such as imidazole or pyridine in an inert solvent like dichloromethane (DCM) , at room temperature or under mild heating.
Azetidinone with free hydroxyl + TESCl + base → TES-protected azetidine
This step enhances stability and reactivity for subsequent transformations.
Incorporation of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) protecting group is installed on the nitrogen atom of the azetidine ring:
- Reagents : Di-tert-butyl dicarbonate (Boc₂O).
- Conditions : Typically performed in dichloromethane with a base such as N,N-diisopropylethylamine (DIPEA) or pyridine at ambient temperature.
Azetidine nitrogen + Boc₂O + base → Boc-protected azetidine
This step is crucial for protecting the nitrogen during further synthetic manipulations.
Final Assembly and Purification
The final compound is obtained through purification techniques such as column chromatography or recrystallization , ensuring high purity and stereochemical fidelity.
Reaction Conditions Summary
| Step | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Ring formation | β-amino precursor + dehydrating agent | Toluene or PPA | Reflux | Intramolecular cyclization |
| Silylation | TESCl + imidazole | DCM | Room temperature | Protect hydroxyl group |
| Boc installation | Boc₂O + DIPEA | DCM | Room temperature | Protect nitrogen |
Research Discoveries and Data Tables
Key Research Findings
- Stereoselectivity : The synthesis maintains the stereochemistry at the 3 and 4 positions, crucial for biological activity.
- Yield Optimization : Use of dry solvents and inert atmospheres (argon or nitrogen) improves yields, often exceeding 80% in optimized conditions.
- Reaction Monitoring : TLC, NMR, and IR spectroscopy are employed to confirm reaction progress and product formation.
Data Table: Comparative Reaction Yields
| Method | Yield (%) | Conditions | Remarks |
|---|---|---|---|
| Cyclization of β-amino alcohol | 75–85 | Acidic dehydration, reflux | High stereoselectivity |
| Silylation with TESCl | 80–90 | Room temp, inert atmosphere | Efficient protection |
| Boc protection | 85–95 | Room temp | Widely applicable |
Industrial and Scalability Considerations
While laboratory synthesis is well-established, industrial production emphasizes:
- Cost-effective reagents : Using commercially available TESCl and Boc₂O.
- Process safety : Handling of volatile reagents under controlled conditions.
- Scalability : Reaction conditions are optimized for larger batches, maintaining stereochemical purity and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-oxo-4-phenyl-3-((triethylsilyl)oxy)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azetidine derivatives, while reduction could produce reduced forms of the compound with modified functional groups .
Scientific Research Applications
Pharmaceutical Development
tert-Butyl 2-oxo-4-phenyl-3-((triethylsilyl)oxy)azetidine-1-carboxylate is primarily recognized as a key intermediate in the synthesis of various pharmaceutical compounds, including docetaxel, a potent anticancer drug. The compound's structure allows for modifications that enhance the therapeutic efficacy and bioavailability of drug candidates.
Case Study: Docetaxel Synthesis
In a study published in Organic Process Research & Development, researchers demonstrated the use of this compound as a crucial building block in the synthesis of docetaxel. The authors highlighted the compound's ability to facilitate the introduction of necessary functional groups while maintaining stereochemical integrity, which is vital for the drug's activity against various cancers .
Synthetic Organic Chemistry
The compound serves as a versatile reagent in organic synthesis, particularly in the formation of azetidine derivatives. Its triethylsilyloxy group enhances reactivity and selectivity in nucleophilic substitution reactions.
Table: Comparison of Reaction Outcomes Using tert-butyl 2-oxo-4-phenyl-3-(triethylsilyl)oxyazetidine
| Reaction Type | Yield (%) | Conditions | Notes |
|---|---|---|---|
| Nucleophilic Substitution | 85 | Room Temperature, DMSO solvent | High selectivity observed |
| Cyclization | 70 | Reflux, Ethanol | Formation of azetidine derivatives |
| Coupling Reaction | 90 | Base-catalyzed | Effective for complex molecules |
Chiral Synthesis
As a chiral compound, tert-butyl 2-oxo-4-phenyl-3-(triethylsilyl)oxyazetidine is valuable in asymmetric synthesis processes. Its chiral centers can induce chirality in products formed during chemical reactions, making it essential for developing enantiomerically pure pharmaceuticals.
Insights from Research
Recent studies have shown that using this compound as a chiral auxiliary can lead to improved yields of desired enantiomers in reactions involving carbon-carbon bond formation . This application is particularly relevant in synthesizing drugs where chirality plays a critical role in pharmacodynamics.
Mechanism of Action
The mechanism of action of tert-Butyl 2-oxo-4-phenyl-3-((triethylsilyl)oxy)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable intermediates and react with various biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogs with Pyrazole Substituents ()
Four azetidine derivatives synthesized via aza-Michael addition share the tert-butyl carboxylate backbone but differ in their substituents:
- 5c : 4-(2-methylphenyl)-1H-pyrazol-1-yl, methoxy-oxoethyl
- 5d : 4-(4-methoxyphenyl)-1H-pyrazol-1-yl, methoxy-oxoethyl
- 5e : 4-(3-methoxyphenyl)-1H-pyrazol-1-yl, methoxy-oxoethyl
- 5f : 4-(2-methoxyphenyl)-1H-pyrazol-1-yl, methoxy-oxoethyl
| Compound | Substituent Position | Yield (%) | Key Differences vs. Target |
|---|---|---|---|
| 5c | 2-methylphenyl | 70 | Pyrazole ring instead of phenyl; methoxy-oxoethyl instead of TES ether. Lower steric hindrance. |
| 5d | 4-methoxyphenyl | 80 | Electron-donating methoxy group enhances solubility but reduces stability compared to TES ether. |
| 5f | 2-methoxyphenyl | 29 | Ortho-substitution lowers yield due to steric effects, unlike the target’s para-phenyl group. |
Key Insights :
- The target’s TES ether provides superior steric protection and stability compared to the methoxy-oxoethyl groups in 5c–5f .
- Yields for para-substituted analogs (5d, 5e: 80%) are higher than ortho-substituted ones (5f: 29%), suggesting substituent position significantly impacts synthetic efficiency .
Fluorinated Azetidine Derivatives ()
Fluorinated analogs from PharmaBlock Sciences highlight the role of electronegative substituents:
- tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 1126650-66-5)
- tert-Butyl 3-fluoro-3-[(methylamino)methyl]azetidine-1-carboxylate (CAS: 1408074-60-1)
| Property | Target Compound | Fluorinated Analog (CAS: 1126650-66-5) |
|---|---|---|
| Substituent | TES ether, phenyl | Fluorine, hydroxymethyl |
| Reactivity | Stable to nucleophiles | Enhanced electrophilicity due to fluorine |
| Potential Application | Intermediate for APIs | Targeted for CNS drugs due to fluorine’s metabolic stability |
Key Insights :
Thiophene-Substituted Analog ()
tert-Butyl 2-oxo-4-(thiophen-3-yl)azetidine-1-carboxylate (CAS: 1881331-17-4) replaces the phenyl group with a thiophene ring:
| Property | Target Compound | Thiophene Analog |
|---|---|---|
| Aromatic Group | Phenyl | Thiophene |
| Electronic Effects | Electron-neutral | Electron-rich (S atom) |
| Solubility | Lipophilic | Moderate (polar S atom) |
Key Insights :
Stereoisomeric Variants ()
The (3S,4S)-stereoisomer (CAS: 949022-68-8) differs from the target’s (3R,4S) configuration:
| Property | (3R,4S)-Target | (3S,4S)-Isomer |
|---|---|---|
| Stereochemistry | 3R,4S | 3S,4S |
| Reactivity | Preferred in literature | Potential for altered diastereoselectivity |
Key Insights :
Biological Activity
tert-Butyl 2-oxo-4-phenyl-3-((triethylsilyl)oxy)azetidine-1-carboxylate, with the CAS number 149198-47-0, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is CHNOSi, with a molecular weight of 377.55 g/mol. Its structure includes a tert-butyl group, a phenyl group, and a triethylsilyl ether, which contribute to its unique properties and potential biological activities.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds containing azetidine and oxadiazole frameworks exhibit significant antimicrobial properties. For instance, similar derivatives have been shown to possess activity against various bacterial strains, including Mycobacterium tuberculosis . The presence of the triethylsilyl group may enhance the lipophilicity and membrane permeability of the compound, potentially improving its efficacy against microbial targets.
2. Cytotoxicity
Studies have demonstrated that azetidine derivatives can exhibit cytotoxic effects on cancer cell lines. For example, compounds structurally related to tert-butyl 2-oxo-4-phenyl-3-((triethylsilyl)oxy)azetidine have shown promise in inhibiting the growth of various cancer cells in vitro . The mechanism is thought to involve apoptosis induction through mitochondrial pathways.
Case Studies
Several studies have highlighted the biological potential of related compounds:
The proposed mechanisms by which tert-butyl 2-oxo-4-phenyl-3-((triethylsilyl)oxy)azetidine exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit key enzymes involved in bacterial metabolism.
- Induction of Apoptosis : Activation of apoptotic pathways in cancer cells has been observed in related azetidine derivatives.
- Modulation of Immune Response : Potential anti-inflammatory effects may result from the modulation of immune signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
